molecular formula C18H19BrClN3O B3006679 N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide CAS No. 797775-71-4

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B3006679
CAS No.: 797775-71-4
M. Wt: 408.72
InChI Key: NDMGCXUZFQYMLE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-bromoaniline with 4-(4-chlorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be represented as follows:

4-bromoaniline+4-(4-chlorophenyl)piperazine+acetic anhydrideThis compound\text{4-bromoaniline} + \text{4-(4-chlorophenyl)piperazine} + \text{acetic anhydride} \rightarrow \text{this compound} 4-bromoaniline+4-(4-chlorophenyl)piperazine+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)piperazine: Similar structure but lacks the acetamide group.

    N-(4-chlorophenyl)piperazine: Similar structure but lacks the bromine atom.

    N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide: Similar structure with fluorine instead of chlorine.

Uniqueness

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. The combination of these halogens with the piperazine and acetamide groups provides a versatile scaffold for further modifications and applications in various fields.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGCXUZFQYMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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